molecular formula C14H20ClNO2S B2797509 2-(2-chlorophenyl)-N-[2-methoxy-4-(methylsulfanyl)butyl]acetamide CAS No. 2309574-28-3

2-(2-chlorophenyl)-N-[2-methoxy-4-(methylsulfanyl)butyl]acetamide

Cat. No.: B2797509
CAS No.: 2309574-28-3
M. Wt: 301.83
InChI Key: FBUMHOGWWHGPNH-UHFFFAOYSA-N
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Description

2-(2-chlorophenyl)-N-[2-methoxy-4-(methylsulfanyl)butyl]acetamide is a synthetic organic compound It is characterized by the presence of a chlorophenyl group, a methoxy group, and a methylsulfanylbutyl chain attached to an acetamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorophenyl)-N-[2-methoxy-4-(methylsulfanyl)butyl]acetamide typically involves multiple steps:

    Formation of the Chlorophenyl Intermediate: The starting material, 2-chlorophenylamine, undergoes a reaction with acetic anhydride to form 2-chlorophenylacetamide.

    Introduction of the Methoxy Group: The intermediate is then reacted with methanol in the presence of a catalyst to introduce the methoxy group.

    Attachment of the Methylsulfanylbutyl Chain: The final step involves the reaction of the intermediate with 2-methoxy-4-methylsulfanylbutyl chloride under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(2-chlorophenyl)-N-[2-methoxy-4-(methylsulfanyl)butyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The chlorophenyl group can be reduced to a phenyl group.

    Substitution: The chlorine atom can be substituted with other functional groups such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere.

    Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) under basic conditions.

Major Products Formed

    Oxidation: Formation of sulfoxide or sulfone derivatives.

    Reduction: Formation of phenyl derivatives.

    Substitution: Formation of hydroxyl or amino derivatives.

Scientific Research Applications

2-(2-chlorophenyl)-N-[2-methoxy-4-(methylsulfanyl)butyl]acetamide may have several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways involving chlorophenyl and methoxy groups.

    Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-chlorophenyl)-N-[2-methoxy-4-(methylsulfanyl)butyl]acetamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and affecting biological pathways. The presence of the chlorophenyl and methoxy groups may play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Chlorophenyl)-N-(2-methoxyethyl)acetamide: Lacks the methylsulfanylbutyl chain.

    2-(2-Chlorophenyl)-N-(2-methylsulfanylbutyl)acetamide: Lacks the methoxy group.

    2-(2-Chlorophenyl)-N-(2-methoxy-4-methylsulfanylpropyl)acetamide: Has a shorter alkyl chain.

Uniqueness

2-(2-chlorophenyl)-N-[2-methoxy-4-(methylsulfanyl)butyl]acetamide is unique due to the combination of the chlorophenyl, methoxy, and methylsulfanylbutyl groups. This unique structure may confer specific chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(2-chlorophenyl)-N-(2-methoxy-4-methylsulfanylbutyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClNO2S/c1-18-12(7-8-19-2)10-16-14(17)9-11-5-3-4-6-13(11)15/h3-6,12H,7-10H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBUMHOGWWHGPNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CCSC)CNC(=O)CC1=CC=CC=C1Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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